molecular formula C19H17FN4O2S B2457252 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 1251630-60-0

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B2457252
CAS No.: 1251630-60-0
M. Wt: 384.43
InChI Key: BUHLAACXUSQPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-fluoro-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11-8-14(5-6-15(11)20)22-16(25)10-27-17-7-4-13(9-21-17)19-23-18(24-26-19)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHLAACXUSQPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide is a novel derivative within the class of oxadiazoles, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclopropyl group attached to a 1,2,4-oxadiazole ring .
  • A pyridine moiety linked through a thioether bond.
  • An acetamide functional group with a 4-fluoro-3-methylphenyl substituent.

This unique combination of functional groups is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole unit have demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound has been evaluated for its efficacy against:

Cancer Cell Line IC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in these cancer types, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : Similar oxadiazole derivatives have shown inhibitory activity against enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells, which is crucial for their anticancer activity .
  • Modulation of Signaling Pathways : The compound may interact with transcription factors and other regulatory proteins to alter gene expression profiles associated with cell survival and proliferation .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been studied for various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. The most promising candidates displayed IC50 values significantly lower than standard chemotherapy agents .
  • Mechanism-Based Approaches : Research has focused on understanding how these compounds interact at the molecular level with various targets involved in tumorigenesis and inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as an antitumor agent . Preliminary studies indicate that derivatives of oxadiazole compounds can exhibit significant anticancer activity. For example, related compounds have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties .

Research has indicated that compounds containing oxadiazole rings often exhibit anti-inflammatory and antimicrobial properties. The unique combination of the oxadiazole and pyridine moieties in this compound may enhance its biological activity. In silico studies involving molecular docking have suggested potential interactions with key biological targets involved in inflammation and cancer progression .

Chemical Biology

The thioether linkage in the compound allows for potential interactions with biological macromolecules, making it suitable for investigations in chemical biology. The ability to modify the compound through synthetic routes can lead to the development of new probes or inhibitors targeting specific biochemical pathways.

Case Studies

StudyFindings
Anticancer Activity A study on related oxadiazole compounds demonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .
Molecular Docking Docking studies indicated that the compound could potentially inhibit 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory effects .
Synthesis and Characterization The synthesis of similar compounds has been achieved through multi-step synthetic routes involving commercially available reagents, confirming the feasibility of producing this compound for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.